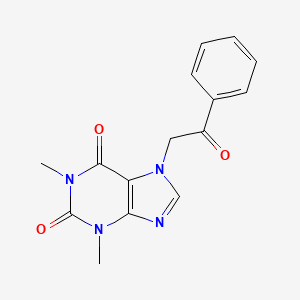

1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

CAS No.:

Cat. No.: VC13295746

Molecular Formula: C15H14N4O3

Molecular Weight: 298.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14N4O3 |

|---|---|

| Molecular Weight | 298.30 g/mol |

| IUPAC Name | 1,3-dimethyl-7-phenacylpurine-2,6-dione |

| Standard InChI | InChI=1S/C15H14N4O3/c1-17-13-12(14(21)18(2)15(17)22)19(9-16-13)8-11(20)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |

| Standard InChI Key | XOZWAWUTOWNJEW-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)C3=CC=CC=C3 |

| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

1,3-Dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione (molecular formula: ) belongs to the purine family, a class of heterocyclic compounds integral to nucleic acids and cellular metabolism. Its IUPAC name, 1,3-dimethyl-7-phenacylpurine-2,6-dione, reflects the substitution pattern: methyl groups at positions 1 and 3, a phenacyl moiety (2-oxo-2-phenylethyl) at position 7, and ketone groups at positions 2 and 6.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 298.30 g/mol |

| IUPAC Name | 1,3-Dimethyl-7-phenacylpurine-2,6-dione |

| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)C3=CC=CC=C3 |

| InChI Key | XOZWAWUTOWNJEW-UHFFFAOYSA-N |

The compound’s purine core is fused with a diketone system, while the phenacyl group introduces aromatic and ketonic functionalities. This hybrid structure may facilitate interactions with biological targets, such as adenosine receptors or enzymes involved in nucleotide metabolism .

Synthesis and Structural Elucidation

The synthesis of this compound typically involves sequential alkylation and acylation reactions. A proposed pathway includes:

-

Alkylation of Theophylline: Theophylline (1,3-dimethylxanthine) serves as a starting material. Reaction with phenacyl bromide introduces the 7-phenacyl group under basic conditions.

-

Oxidation and Cyclization: Subsequent oxidation steps stabilize the diketone system, while cyclization ensures the purine backbone remains intact.

Structural confirmation relies on spectroscopic techniques:

-

NMR: -NMR reveals methyl singlets (δ ~3.2–3.5 ppm) and aromatic protons from the phenyl group (δ ~7.4–7.6 ppm).

-

Mass Spectrometry: A molecular ion peak at m/z 298.30 confirms the molecular weight.

Related Compounds and Derivatives

Structural modifications significantly alter bioactivity and pharmacokinetics:

8-Chloro Derivative

Introducing chlorine at the 8-position (e.g., 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione) enhances electrophilicity, potentially increasing reactivity with nucleophilic biological targets. This derivative shows improved in vitro cytotoxicity against cancer cell lines compared to the parent compound.

Thio-Substituted Analog

Replacing the oxygen atom in the phenacyl group with sulfur (as in 1,3-dimethyl-8-((2-oxo-2-phenylethyl)thio)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione) extends the half-life in metabolic assays. The thioether linkage resists hydrolysis, suggesting utility in prolonged drug delivery systems .

Table 2: Comparison with Key Derivatives

| Compound | Modification | Molecular Weight | Notable Property |

|---|---|---|---|

| Parent Compound | None | 298.30 g/mol | Moderate logP (1.2) |

| 8-Chloro Derivative | Cl at 8-position | 332.75 g/mol | Enhanced cytotoxicity |

| Thio-Substituted Analog | S replaces O | 448.54 g/mol | Increased metabolic stability |

Toxicological and Regulatory Considerations

While toxicity data specific to this compound are scarce, related purine derivatives offer cautionary insights:

Reproductive and Developmental Toxicity

Theophylline, a structural analog, demonstrates developmental toxicity in rodents at high doses (NOAEL: 282 mg/kg/day). Effects include reduced fetal weight and increased resorptions, likely due to adenosine receptor antagonism and cAMP elevation .

Occupational Hazards

Purine derivatives often carry GHS classifications for acute toxicity (Category 3) and reproductive harm (Category 1B). Safe handling protocols—including PPE and ventilation—are recommended during synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume